molecular formula C13H7N3S B8037700 2-Isothiocyanatophenazine

2-Isothiocyanatophenazine

Cat. No.: B8037700
M. Wt: 237.28 g/mol
InChI Key: PHFBZZMKOZHHEF-UHFFFAOYSA-N
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Description

2-Isothiocyanatophenazine is a heterocyclic compound featuring a phenazine core substituted with an isothiocyanate (-NCS) functional group at the 2-position. Phenazine derivatives are notable for their aromatic, planar structures and applications in materials science, pharmaceuticals, and agrochemicals. The isothiocyanate group enhances reactivity, enabling participation in nucleophilic additions and cycloaddition reactions, which are valuable for synthesizing bioactive molecules or functional materials.

Properties

IUPAC Name

2-isothiocyanatophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-8-14-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFBZZMKOZHHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Isothiocyanatophenazine typically involves the reaction of phenazine derivatives with isothiocyanate reagents. One common method includes the reaction of phenyl isothiocyanate with amines under mild conditions, often using dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection to ensure high yields and low toxicity. Industrial production methods focus on optimizing these reactions to achieve high output rates while maintaining safety and cost-effectiveness .

Chemical Reactions Analysis

2-Isothiocyanatophenazine undergoes various chemical reactions, including:

Common reagents used in these reactions include elemental sulfur, amine bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isothiocyanatophenazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit topoisomerases (I and II), enzymes responsible for topological changes in the DNA strand during cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s isothiocyanate group can react with nucleophiles in biological systems, further contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The following table highlights key differences between 2-isothiocyanatophenazine and analogous compounds:

Compound Name Core Structure Substituent Key Functional Groups
This compound Phenazine Isothiocyanate (-NCS) Aromatic N-heterocycle, -NCS
2-(Substituted thiocarbamido) aminophenothiazine Phenothiazine Thiocarbamido (-NH-CS-NR2) Aromatic S/N-heterocycle, thiourea derivative
Thiophene fentanyl hydrochloride Piperidine Thiophene, amide Opioid analog, thiophene
  • Core Structure: Phenazine (two nitrogen atoms in the aromatic core) vs. phenothiazine (one sulfur and one nitrogen atom). The phenazine core confers greater π-conjugation and rigidity compared to phenothiazine, influencing electronic properties and stability. Thiophene fentanyl hydrochloride (piperidine core) is pharmacologically distinct and unrelated structurally .
  • Substituent Reactivity: The isothiocyanate group (-NCS) in this compound is highly electrophilic, enabling reactions with amines or thiols.

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